molecular formula C24H26N4O3 B11001087 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B11001087
M. Wt: 418.5 g/mol
InChI Key: CJIKSXCQHYHOKF-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C24H26N4O3/c1-15(2)28-24(30)19-7-5-4-6-18(19)22(27-28)13-23(29)25-11-10-16-14-26-21-9-8-17(31-3)12-20(16)21/h4-9,12,14-15,26H,10-11,13H2,1-3H3,(H,25,29)

InChI Key

CJIKSXCQHYHOKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves several steps:

    Initial Reaction: The process begins with the reaction of 5-methoxyindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms an intermediate ester.

    Hydrolysis: The intermediate ester is then hydrolyzed to form the corresponding acid.

    Amidation: The acid is then reacted with 4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing indole and phthalazinone derivatives exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated significant growth inhibition against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Anticancer Efficacy

A study investigated the effects of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide on different cancer types. The results showed:

Cancer Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT11667.55

These findings suggest that the compound may act through multiple mechanisms, potentially including apoptosis induction and cell cycle arrest.

Anti-inflammatory Potential

The compound's structural components also suggest possible anti-inflammatory properties. Indole derivatives are known to interact with inflammatory pathways, and preliminary docking studies have indicated that this compound may inhibit specific enzymes involved in inflammation, such as lipoxygenase.

Case Study: Molecular Docking Studies

Molecular docking simulations were conducted to evaluate the binding affinity of this compound to the active site of lipoxygenase. The results indicated a favorable interaction profile, suggesting its potential as a lead compound for developing new anti-inflammatory agents.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to ensure high yield and purity. The synthetic pathways often include:

  • Oxidation : The indole moiety can be oxidized using agents like potassium permanganate.
  • Reduction : Carbonyl groups in the phthalazinone can be reduced using sodium borohydride.
  • Substitution : Electrophilic substitution reactions can occur on the indole ring to introduce additional functional groups.

These synthetic strategies not only enhance the yield of the target compound but also facilitate the exploration of derivatives with improved biological activity.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide stands out due to its unique combination of the indole and phthalazine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

C21H21N5O3C_{21}H_{21}N_{5}O_{3}

with a molecular weight of 391.42 g/mol. Its structural features include an indole moiety and a phthalazinone derivative, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of indole compounds exhibit significant antibacterial properties. The compound was evaluated for its activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimal Inhibitory Concentration (MIC)Minimal Bactericidal Concentration (MBC)
Staphylococcus aureus37.9 - 113.8 μM57.8 - 118.3 μM
Escherichia coli248 - 372 μM372 - 1240 μM
Pseudomonas aeruginosaMore potent than ampicillinVaries

The compound demonstrated a notable ability to inhibit bacterial growth, especially against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), surpassing traditional antibiotics in some cases .

Antifungal Activity

In addition to antibacterial properties, the compound exhibited antifungal activity. The best results were observed against Trichoderma viride, with MIC values indicating strong efficacy.

Table 2: Antifungal Activity

Fungal StrainMIC (μM)MFC (μM)
Trichoderma viride2.31 - 4.333.67 - 7.34
Aspergillus fumigatusHigher resistance observedVaries

The antifungal effectiveness was comparable to established antifungal agents like bifonazole and ketoconazole .

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines revealed that the compound had low toxicity, indicating a favorable therapeutic index. The selectivity indices were reasonable, suggesting potential for further development in clinical settings .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar to other indole derivatives, it may disrupt peptidoglycan synthesis in bacteria.
  • Fungal Cell Membrane Disruption : The compound could interfere with ergosterol synthesis in fungi.
  • Dual COX Inhibition : It has been suggested that compounds with similar structures may act as dual inhibitors of cyclooxygenase enzymes, contributing to their anti-inflammatory effects.

Case Studies

Several studies have synthesized and evaluated various derivatives based on the core structure of the compound. For instance, modifications involving different substituents on the indole ring have led to enhanced antibacterial activity against resistant strains .

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